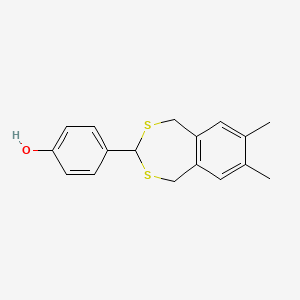
4-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol is a complex organic compound with a unique structure that includes a benzodithiepin ring system
Méthodes De Préparation
The synthesis of 4-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodithiepin Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzodithiepin ring.
Introduction of the Phenol Group: The phenol group is introduced through a substitution reaction, where a suitable phenol derivative reacts with the benzodithiepin intermediate.
Methylation: The final step involves the methylation of the benzodithiepin ring to introduce the dimethyl groups at the 7 and 8 positions.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
4-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol can be compared with other similar compounds, such as:
Phenol, 2,5-dimethyl-: This compound has a similar phenol group but lacks the benzodithiepin ring, leading to different chemical and biological properties.
Phenol, 3,4-dimethyl-: Another similar compound with different methyl group positions, affecting its reactivity and applications.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a different ring system but shares some structural similarities, leading to comparable biological activities.
The uniqueness of this compound lies in its specific ring structure and the presence of both phenol and dimethyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H18OS2 |
|---|---|
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
4-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol |
InChI |
InChI=1S/C17H18OS2/c1-11-7-14-9-19-17(13-3-5-16(18)6-4-13)20-10-15(14)8-12(11)2/h3-8,17-18H,9-10H2,1-2H3 |
Clé InChI |
ORHCZRXGLKBGRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CSC(SC2)C3=CC=C(C=C3)O)C=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide](/img/structure/B11684785.png)

![(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11684798.png)
![N'-[(E)-(2-bromophenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide](/img/structure/B11684799.png)

![(2E)-3-(2-fluorophenyl)-N-(3-methoxypropyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11684806.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11684811.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11684818.png)
![2-(3-chlorophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B11684826.png)
![2-(4-Chloroanilino)-3-(furan-2-ylmethyliminomethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B11684840.png)
![N'-[(3Z)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B11684841.png)
![(2Z,5Z)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11684848.png)
![2-bromo-N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11684859.png)
![Propyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11684886.png)
